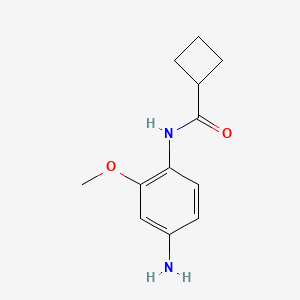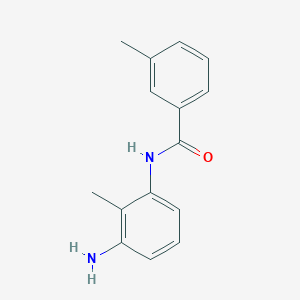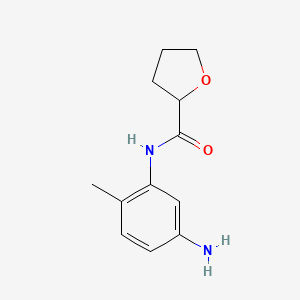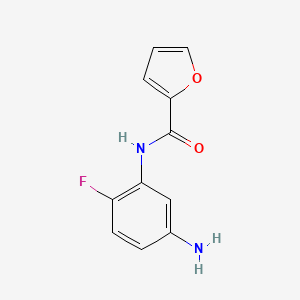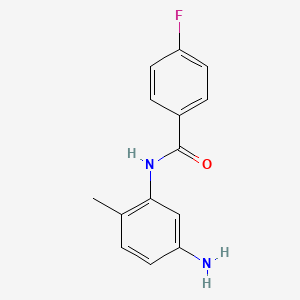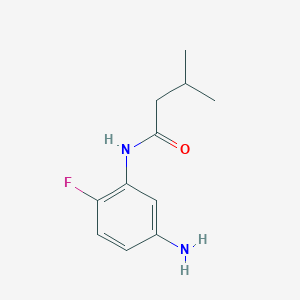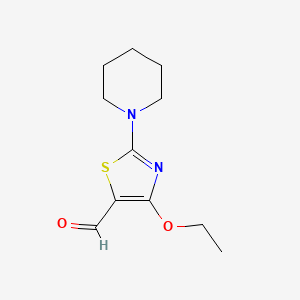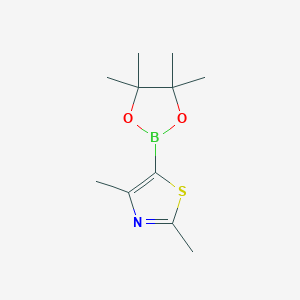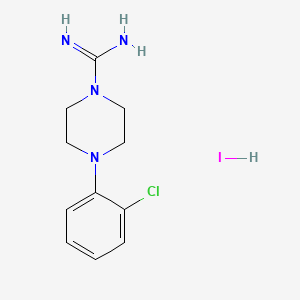
4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide" is a derivative of piperazine, which is a chemical structure that serves as a backbone for a variety of pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications in treating diseases such as schistosomiasis, cancer, tuberculosis, and central nervous system disorders .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of piperazine with various reagents to introduce functional groups that confer the desired biological activity. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides . Similarly, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, is synthesized from 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation . Additionally, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives are synthesized using the reductive amination method .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. Structural modifications, such as the introduction of a chlorophenyl group or changes in the alkyl chain length, can significantly affect the binding affinity to receptors. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand, has been used as a lead compound for structure-affinity relationship studies. Modifications to its amide bond and alkyl chain have been shown to decrease its affinity for the dopamine D(4) receptor .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions during their synthesis. The formation of hydrochlorides is a common step, which involves passing hydrogen chloride into a dried ethereal or acetone solution of the corresponding bases . The reductive amination method used to synthesize cyclopropyl piperazine derivatives involves the reduction of imines formed from aldehydes and amines . These reactions are critical for obtaining the desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and purity, are important for their practical application. The scalable and facile process developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride results in a product with high purity, which is essential for its potential use as a Rho kinase inhibitor in treating central nervous system disorders . The overall yield and purity of these compounds are factors that can influence their suitability for further development as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Studies
A significant application of piperazine derivatives is in the field of anticancer and antituberculosis research. For instance, Mallikarjuna, Padmashali, and Sandeep (2014) synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and evaluated their in vitro anticancer activity against human breast cancer cell lines. They also tested these compounds for antituberculosis activity, with some showing significant results (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural and Electronic Properties Analysis
Bhat et al. (2018) conducted theoretical and experimental investigations into the structural and electronic properties of a closely related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride. Their study provided insights into its potential as a drug development candidate, highlighting its promising cytotoxic potential against prostate cancer (Bhat et al., 2018).
Antimicrobial Activity
Patil et al. (2021) synthesized new piperazine derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains. Their research highlighted the potential of these compounds to be developed into potent antimicrobials (Patil et al., 2021).
Application in Antihistamine Research
Cetirizine, a piperazine derivative, has been researched for its antihistamine properties. Arlette (1991) discussed cetirizine as a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Neurotransmitter Receptor Studies
Research on the interaction of 1-(m-Chlorophenyl)piperazine (mCPP) with neurotransmitter receptors in the human brain has been conducted by Hamik and Peroutka (1989). They found mCPP to be equipotent at all 5-hydroxytryptamine (5-HT) receptor subtypes, indicating its potential role in neuropsychopharmacology (Hamik & Peroutka, 1989).
Synthesis and Molecular Docking Studies
The synthesis of various piperazine derivatives and their molecular docking studies have been a key area of research. For instance, Wu Qiuye (2005) discussed an improved method for synthesizing 1-[(4-chlorophenyl)phenylmethyl]-piperazine, an intermediate of cetirizine hydrochloride (Wu Qiuye, 2005).
Anticonvulsant and Antimicrobial Evaluation
Aytemir et al. (2004) synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including those with piperazine moieties, and evaluated their anticonvulsant and antimicrobial activities (Aytemir et al., 2004).
Allosteric Enhancers of the A1 Adenosine Receptor
Romagnoli et al. (2008) synthesized 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor, highlighting the significance of piperazine derivatives in receptor modulation (Romagnoli et al., 2008).
Antihelminthic Activity
Mavrova et al. (2006) studied piperazine derivatives for antihelminthic activity, showing higher effectiveness against Trichinella spiralis in vitro compared to standard treatments (Mavrova et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)piperazine-1-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4.HI/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDWRMBBKXNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClIN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594680 |
Source


|
| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide | |
CAS RN |
852228-16-1 |
Source


|
| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





